![molecular formula C12H17NO2 B12314567 N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[(2,4-diméthylphényl)méthyl]-2-hydroxy-N-méthylacétamide est un composé organique de formule moléculaire C11H15NO2. Il s'agit d'un dérivé de l'acétamide, caractérisé par la présence d'un groupe 2,4-diméthylphényle et d'un groupe hydroxyle lié à la structure de l'acétamide. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le N-[(2,4-diméthylphényl)méthyl]-2-hydroxy-N-méthylacétamide peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du chlorure de 2,4-diméthylbenzyle avec la N-méthylacétamide en présence d'une base comme l'hydroxyde de sodium. La réaction se produit généralement sous reflux et le produit est purifié par recristallisation.
Méthodes de production industrielle
Dans les milieux industriels, la production de N-[(2,4-diméthylphényl)méthyl]-2-hydroxy-N-méthylacétamide implique souvent des réacteurs discontinus à grande échelle. Le processus comprend l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final. Le composé est ensuite soumis à des mesures rigoureuses de contrôle qualité avant d'être commercialisé.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[(2,4-diméthylphényl)méthyl]-2-hydroxy-N-méthylacétamide subit diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction: Le composé peut être réduit pour former l'amine correspondante.
Substitution: Le groupe phényle peut subir des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation: Des réactifs comme le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés en milieu acide.
Réduction: Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution: Les réactions de substitution aromatique électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique dans des conditions contrôlées.
Principaux produits formés
Oxydation: Formation d'un dérivé cétonique.
Réduction: Formation d'un dérivé aminé.
Substitution: Formation de dérivés phényliques substitués.
Applications De Recherche Scientifique
Le N-[(2,4-diméthylphényl)méthyl]-2-hydroxy-N-méthylacétamide a un large éventail d'applications en recherche scientifique:
Chimie: Utilisé comme réactif en synthèse organique et comme intermédiaire dans la production d'autres composés.
Biologie: Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine: Envisagé pour ses effets thérapeutiques potentiels et comme précurseur dans la synthèse d'agents pharmaceutiques.
Industrie: Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du N-[(2,4-diméthylphényl)méthyl]-2-hydroxy-N-méthylacétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes et à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, exerçant ainsi des effets anti-inflammatoires.
Mécanisme D'action
The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2,4-diméthylphényl)formamide: Partage un groupe phényle similaire mais diffère dans les groupes fonctionnels liés à la structure de l'acétamide.
N-(2,4-diméthylphényl)-N’-méthylformamidine: Un autre composé apparenté avec un groupe phényle similaire mais des groupes fonctionnels différents.
Unicité
Le N-[(2,4-diméthylphényl)méthyl]-2-hydroxy-N-méthylacétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Son groupe hydroxyle permet des réactions et des interactions spécifiques qui ne sont pas possibles avec d'autres composés similaires.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C12H17NO2/c1-9-4-5-11(10(2)6-9)7-13(3)12(15)8-14/h4-6,14H,7-8H2,1-3H3 |
Clé InChI |
FVALQBMZIZMZRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CN(C)C(=O)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


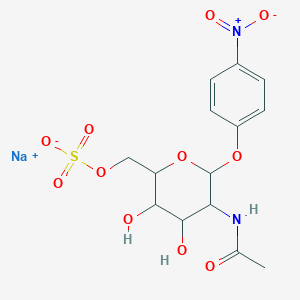
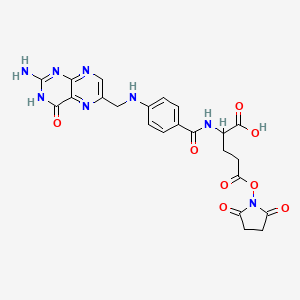
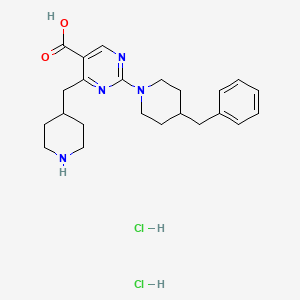
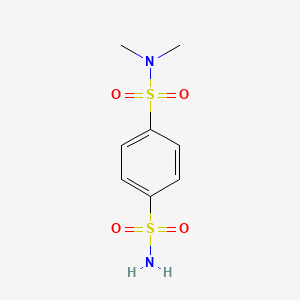

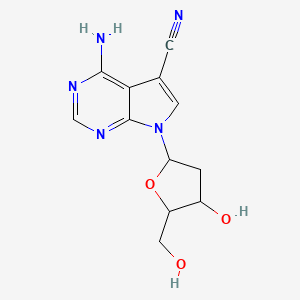

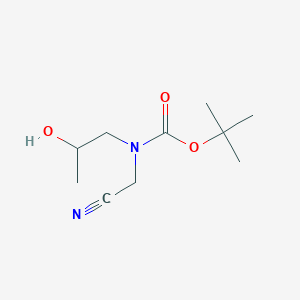


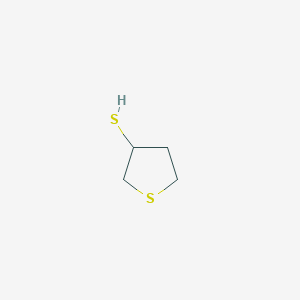
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
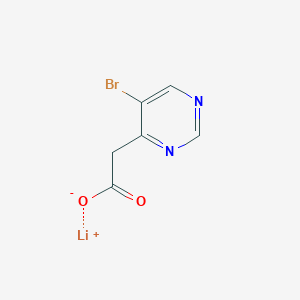
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)
